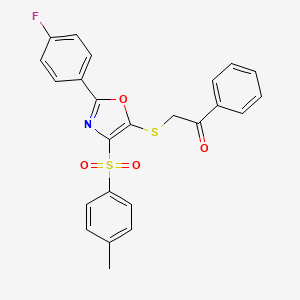

2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone

Beschreibung

2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at position 2 and a tosyl (p-toluenesulfonyl) group at position 2. The thioether linkage at position 5 connects the oxazole ring to a phenylethanone moiety.

Eigenschaften

IUPAC Name |

2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO4S2/c1-16-7-13-20(14-8-16)32(28,29)23-24(31-15-21(27)17-5-3-2-4-6-17)30-22(26-23)18-9-11-19(25)12-10-18/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWSSYIFRMIDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, indole derivatives have been found to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4).

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to affect a variety of biological activities, suggesting that they may impact multiple biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Oxazole vs. Triazole Derivatives

- Triazole-Based Compounds: Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the oxazole ring with a triazole. However, oxazoles like the target compound may offer greater lipophilicity, influencing membrane permeability .

- Oxadiazole and Imidazole Derivatives: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone () incorporates imidazole and oxadiazole rings. These systems introduce π-π stacking capabilities and varied electronic environments, which can alter reactivity compared to the target’s oxazole core .

Substituent Effects

- Fluorophenyl vs.

- Sulfonyl Group Variations :

The tosyl group in the target compound differs from 4-fluorophenylsulfonyl analogs (e.g., ). Tosyl groups (p-toluenesulfonyl) provide stronger electron withdrawal than fluorophenylsulfonyl, which may modulate reactivity in nucleophilic substitution reactions .

Table 1: Comparative Data of Selected Analogs

Key Observations:

- Thermal Stability : Triazole derivatives (e.g., ) exhibit lower melting points (175–237°C) compared to thiazole and oxazole analogs, likely due to reduced molecular planarity .

- Synthetic Yields : S-Substituted triazol-3-thiol derivatives () achieve yields of 69–81%, suggesting efficient thioether formation under mild conditions, a strategy applicable to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.